Cas no 2101206-92-0 (Propargyl-O-C1-amido-PEG4-C2-NHS ester)

Propargyl-O-C1-amido-PEG4-C2-NHS ester 化学的及び物理的性質
名前と識別子
-
- Propargyl-O-C1-amido-PEG4-C2-NHS ester
- HY-126515
- 2,5-dioxopyrrolidin-1-yl 1-[2-(prop-2-yn-1-yloxy)acetamido]-3,6,9,12-tetraoxapentadecan-15-oate
- F88733
- 2101206-92-0
- 2,5-Dioxopyrrolidin-1-Yl 17-Oxo-4,7,10,13,19-Pentaoxa-16-Azadocos-21-Yn-1-Oate
- CS-0105065
- (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-prop-2-ynoxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- MS-28378
- AKOS032946554
-
- インチ: 1S/C20H30N2O10/c1-2-7-31-16-17(23)21-6-9-28-11-13-30-15-14-29-12-10-27-8-5-20(26)32-22-18(24)3-4-19(22)25/h1H,3-16H2,(H,21,23)
- InChIKey: DDMSACDBGYXESF-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])N([H])C(C([H])([H])OC([H])([H])C#C[H])=O)=O)N1C(C([H])([H])C([H])([H])C1=O)=O
計算された属性
- せいみつぶんしりょう: 458.19004516g/mol
- どういたいしつりょう: 458.19004516g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 32
- 回転可能化学結合数: 20
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 139
Propargyl-O-C1-amido-PEG4-C2-NHS ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01MX8R-100mg |
Propargyl-O-C1-amido-PEG4-C2-NHS ester |
2101206-92-0 | 100mg |
$1089.00 | 2023-12-19 | ||
Aaron | AR01MXH3-100mg |
Propargyl-O-C1-amido-PEG4-C2-NHS ester |
2101206-92-0 | 95% | 100mg |
$970.00 | 2025-02-13 | |
MedChemExpress | HY-126515-5mg |
Propargyl-O-C1-amido-PEG4-C2-NHS ester |
2101206-92-0 | 5mg |
¥900 | 2024-04-19 | ||
ChemScence | CS-0105065-100mg |
Propargyl-O-C1-amido-PEG4-C2-NHS ester |
2101206-92-0 | 100mg |
$920.0 | 2021-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175705-100mg |
Propargyl-O-C1-amido-PEG4-C2-NHS ester |
2101206-92-0 | 97% | 100mg |
¥9936.00 | 2023-11-21 | |
Chemenu | CM339118-100mg |
Propargyl-O-C1-amido-PEG4-C2-NHS ester |
2101206-92-0 | 95%+ | 100mg |
$*** | 2023-03-29 | |
MedChemExpress | HY-126515-100mg |
Propargyl-O-C1-amido-PEG4-C2-NHS ester |
2101206-92-0 | 100mg |
¥7500 | 2024-04-19 | ||
MedChemExpress | HY-126515-25mg |
Propargyl-O-C1-amido-PEG4-C2-NHS ester |
2101206-92-0 | 25mg |
¥2900 | 2024-04-19 | ||
MedChemExpress | HY-126515-50mg |
Propargyl-O-C1-amido-PEG4-C2-NHS ester |
2101206-92-0 | 50mg |
¥4700 | 2024-04-19 | ||
MedChemExpress | HY-126515-10mg |
Propargyl-O-C1-amido-PEG4-C2-NHS ester |
2101206-92-0 | 10mg |
¥1450 | 2024-04-19 |
Propargyl-O-C1-amido-PEG4-C2-NHS ester 関連文献
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
Propargyl-O-C1-amido-PEG4-C2-NHS esterに関する追加情報
Propargyl-O-C1-amido-PEG4-C2-NHS Ester (CAS 2101206-92-0): A Versatile Click Chemistry Reagent for Bioconjugation
Propargyl-O-C1-amido-PEG4-C2-NHS ester (CAS 2101206-92-0) is a highly specialized PEGylated crosslinker widely used in bioconjugation and click chemistry applications. This compound belongs to the class of NHS ester-activated PEG reagents, featuring a terminal alkyne group (propargyl) that enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The PEG4 spacer provides excellent water solubility and reduces steric hindrance, making it ideal for modifying biomolecules like proteins, peptides, and antibodies.
The growing demand for site-specific bioconjugation techniques in drug development and diagnostic probes has positioned Propargyl-O-C1-amido-PEG4-C2-NHS ester as a critical tool. Researchers frequently search for "PEGylated NHS esters for protein labeling" or "alkyne-PEG crosslinkers for click chemistry", reflecting its importance in ADC (antibody-drug conjugate) development and fluorescent probe synthesis. The compound's CAS 2101206-92-0 serves as a unique identifier for procurement and regulatory compliance.
Structurally, this reagent combines three functional elements: 1) The NHS ester reacts with primary amines (-NH₂) on lysine residues or N-termini of proteins; 2) The tetraethylene glycol (PEG4) chain enhances solubility and minimizes immunogenicity; 3) The terminal propargyl group enables subsequent click chemistry conjugation with azide-containing molecules. This design addresses common challenges in bioconjugate stability and reaction efficiency, which are trending topics in biopharmaceutical formulation forums.
Recent applications highlight its role in proteomics research, particularly for creating activity-based protein profiling (ABPP) probes. Scientists optimizing "PEG spacer length for ADC linker stability" often select this PEG4 variant as it balances hydrophilicity and molecular flexibility. The compound's 21-atom PEG spacer (MW ~192.2) demonstrates better performance than shorter PEG chains in maintaining protein bioactivity post-modification.
From a technical perspective, Propargyl-O-C1-amido-PEG4-C2-NHS ester shows excellent reactivity with amine-containing biomolecules at pH 7-9, with typical reaction times of 30-120 minutes at 4-25°C. Storage recommendations (-20°C under anhydrous conditions) reflect its sensitivity to hydrolysis, a frequently searched concern among users. Mass spectrometry data confirms its molecular weight (MW: 424.4 g/mol) and purity (>95% by HPLC), key parameters for quality control in bioconjugation workflows.
The market for PEG-based crosslinkers is expanding rapidly, driven by demand for precision medicine and theranostic agents. As evidenced by search trends, queries like "best PEG length for antibody conjugation" and "NHS ester vs maleimide for protein coupling" indicate strong interest in optimizing Propargyl-O-C1-amido-PEG4-C2-NHS ester applications. Manufacturers have responded by developing GMP-grade versions to support clinical-stage bioconjugates.
Innovative uses continue to emerge, including nanoparticle functionalization and cell surface engineering. The compound's dual-reactive functionality makes it invaluable for creating heterobifunctional linkers, particularly in cancer targeting studies where researchers combine it with azide-modified small molecule drugs or imaging agents. These applications align with trending searches for "next-generation bioconjugation tools" in immuno-oncology research.
Quality assessment protocols for CAS 2101206-92-0 typically include HPLC purity analysis, NMR structural verification, and functional testing with model amines. Users searching for "how to quantify NHS ester reactivity" should note standard methods using glycine titration or UV-Vis spectroscopy at 260-280 nm. The compound's lyophilization stability and solvent compatibility (DMSO, DMF, acetonitrile) are additional frequently discussed technical parameters.
Looking forward, the development of copper-free click chemistry variants may expand applications of Propargyl-O-C1-amido-PEG4-C2-NHS ester in live cell labeling. Current research focuses on improving reaction kinetics and biocompatibility – topics generating increasing search volume in chemical biology communities. As the field advances, this reagent will likely play a pivotal role in multifunctional biomaterial design and high-throughput screening platforms.
2101206-92-0 (Propargyl-O-C1-amido-PEG4-C2-NHS ester) 関連製品
- 1484840-22-3(1-[(3-methylpiperidin-1-yl)methyl]cyclohexan-1-ol)
- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)
- 2229629-71-2((4-methoxy-2-nitrophenyl)methylhydrazine)
- 874-56-6(azepane-1-carbodithioic acid)
- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)
- 2138248-48-1(3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)
- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)
- 2137050-96-3(2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid)
- 2229338-39-8(2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid)
- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)
